molecular formula C23H15ClN4 B12617782 3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 917593-88-5

3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12617782
CAS No.: 917593-88-5
M. Wt: 382.8 g/mol
InChI Key: GBPMDIQKLLKSJB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core substituted with phenyl and chlorophenyl groups. These structural attributes contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the phenyl and chlorophenyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the formation of pyrazol-3-one substrates can be achieved through the reaction of hydrazine derivatives with β-diketones . Subsequent cyclization with formamidine acetate and other reagents leads to the formation of the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times . These methods are particularly useful in large-scale production where time and cost efficiency are critical.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives, β-diketones, formamidine acetate, and various catalysts. Reaction conditions often involve controlled temperatures and the use of solvents such as ethanol .

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can be further functionalized to enhance their biological activity .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

CAS No.

917593-88-5

Molecular Formula

C23H15ClN4

Molecular Weight

382.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1,6-diphenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C23H15ClN4/c24-18-13-11-16(12-14-18)21-20-15-25-22(17-7-3-1-4-8-17)26-23(20)28(27-21)19-9-5-2-6-10-19/h1-15H

InChI Key

GBPMDIQKLLKSJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C(=NN(C3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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